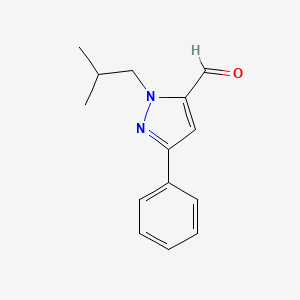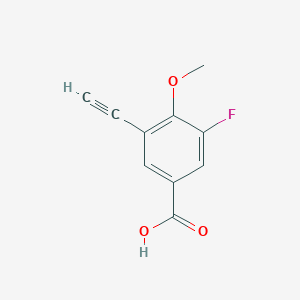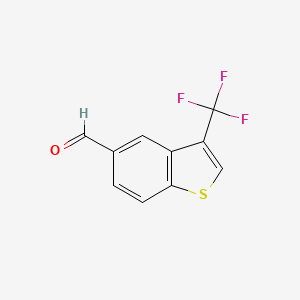
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to a benzothiophene ring, with an aldehyde functional group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the benzothiophene derivative with a formylating agent like DMF and POCl3 .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and environmentally friendly reagents, such as cesium fluoride, to facilitate the rapid generation of trifluoromethylated intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-5-carboxylic acid
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-5-methanol
Substitution: Various substituted benzothiophene derivatives
Applications De Recherche Scientifique
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets such as enzymes and receptors.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)phenol: Another trifluoromethylated compound with applications in pharmaceuticals and agrochemicals.
Trifluoromethylated indoles: These compounds are studied for their biological activities and synthetic utility.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is unique due to its combination of a trifluoromethyl group and a benzothiophene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H5F3OS |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H |
Clé InChI |
WCJKDTJWRJJGRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


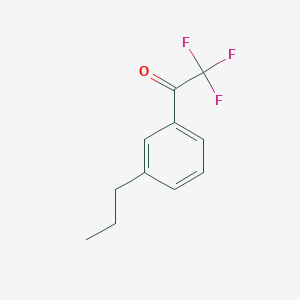
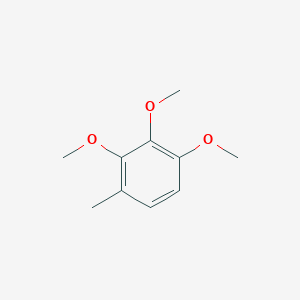
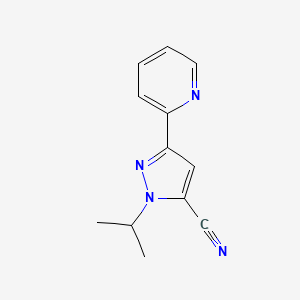
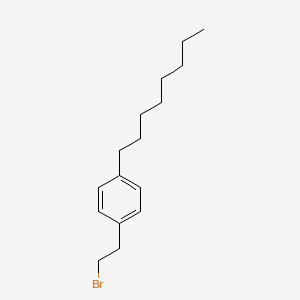
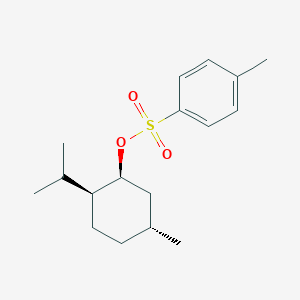
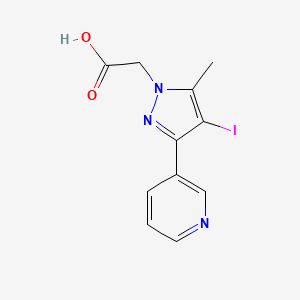
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
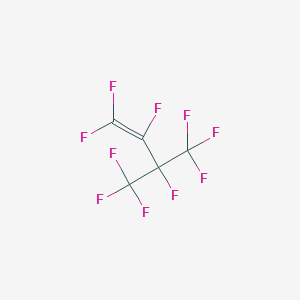
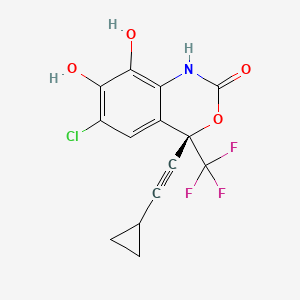
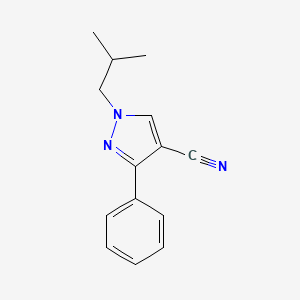
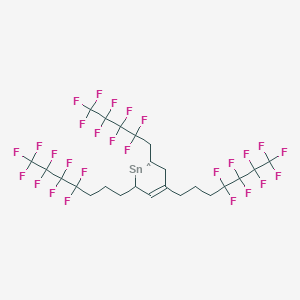
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
